

# Theoretical properties of pent-2-en-3-ol

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## Compound of Interest

Compound Name: *Pent-2-en-3-ol*

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An In-depth Technical Guide on the Theoretical Properties of **Pent-2-en-3-ol** and its Isomers

This technical guide provides a comprehensive overview of the theoretical properties, reactivity, and experimental considerations for **pent-2-en-3-ol** and its more extensively studied structural isomer, pent-3-en-2-ol. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed methodologies, and visual representations of key concepts.

## A Note on Nomenclature

The IUPAC name **pent-2-en-3-ol** refers to the chemical structure  $\text{CH}_3\text{-CH}=\text{C}(\text{OH})\text{-CH}_2\text{-CH}_3$ . However, the scientific literature and chemical databases contain significantly more information on its structural isomer, pent-3-en-2-ol ( $\text{CH}_3\text{-CH}(\text{OH})\text{-CH}=\text{CH-CH}_3$ ).<sup>[1][2]</sup> Due to the greater availability of experimental and theoretical data, this guide will primarily focus on the properties of pent-3-en-2-ol, an important secondary allylic alcohol.

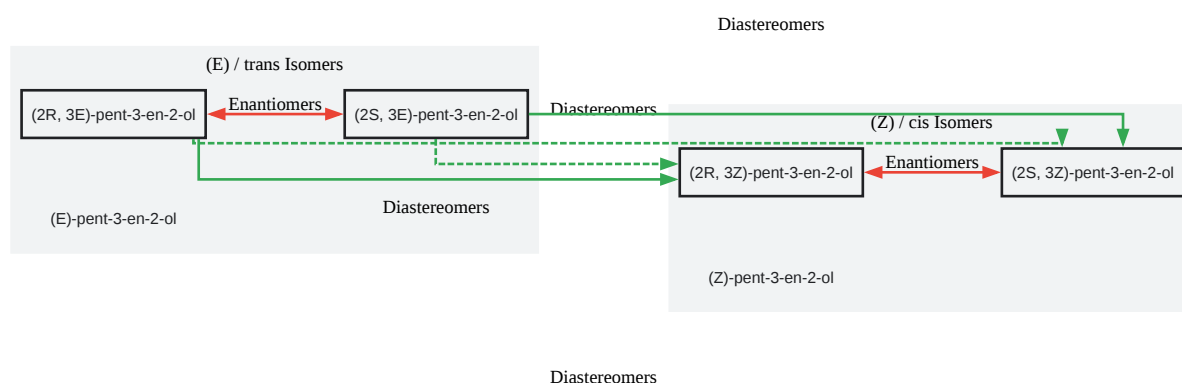
## Molecular Structure and Stereoisomerism

Pent-3-en-2-ol possesses two sources of stereoisomerism: a stereogenic center at the carbon atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can exhibit geometric isomerism.

- **Chiral Center:** The carbon at position 2 is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and a propenyl group), making it a chiral center. This gives rise to two possible configurations: (R) and (S).

- Geometric Isomerism: The double bond between carbons 3 and 4 can exist in two different geometric arrangements: (E) (trans) and (Z) (cis).

The combination of these two stereogenic elements results in a total of four possible stereoisomers for pent-3-en-2-ol.



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**Figure 1:** Stereoisomeric relationships of pent-3-en-2-ol.

## Physical and Theoretical Properties

A summary of key physical and computed properties for pent-3-en-2-ol is presented below. These values represent a mixture of isomers unless otherwise specified.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O	[2][3][4]
Molecular Weight	86.13 g/mol	[2][3][4]
IUPAC Name	pent-3-en-2-ol	[3]
CAS Number	1569-50-2	[2][4]
Physical Description	Clear colorless liquid	[3]
Boiling Point (bp)	119-121 °C	Sigma-Aldrich
Density	0.843 g/mL at 25 °C	Sigma-Aldrich
Refractive Index (n <sub>20</sub> /D)	1.428	Sigma-Aldrich
Vapor Pressure	6.01 mmHg	[3]
XLogP3-AA (Computed)	0.8	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	[3]

## Spectroscopic Properties

While detailed spectral data requires access to specialized databases, the expected spectroscopic characteristics can be inferred from the molecule's functional groups.

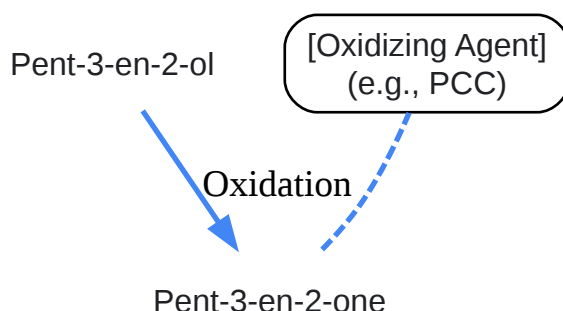
- **Infrared (IR) Spectroscopy:** The IR spectrum of pent-3-en-2-ol is expected to show a strong, broad absorption band in the region of 3200-3600 cm<sup>-1</sup> due to the O-H stretching of the alcohol group. A sharp peak around 1650-1680 cm<sup>-1</sup> corresponding to the C=C stretch of the alkene is also anticipated. C-H stretching and bending vibrations will appear in their usual regions. The NIST WebBook lists the availability of the gas-phase IR spectrum for this compound.[5]

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 86$ . Common fragmentation patterns would include the loss of a water molecule ( $M-18$ ) and the loss of a methyl group ( $M-15$ ). The NIST WebBook has a mass spectrum available for pent-3-en-2-ol.[4] SpectraBase provides mass spectral data for a deuterated analog, Pent-3-en-2-ol-1-D3.[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The spectrum would be complex due to the stereoisomers. Key signals would include a doublet for the methyl group adjacent to the chiral center, a multiplet for the proton on the chiral center ( $\text{CH-OH}$ ), vinylic protons on the double bond, and a doublet for the terminal methyl group. The hydroxyl proton would appear as a broad singlet.
  - $^{13}\text{C}$  NMR: Five distinct signals are expected, corresponding to the five carbon atoms. The carbon bearing the hydroxyl group would resonate in the 65-75 ppm range, while the vinylic carbons would appear between 120-140 ppm.

## Reactivity and Reaction Mechanisms

### Oxidation to Pent-3-en-2-one

As a secondary alcohol, pent-3-en-2-ol can be oxidized to the corresponding ketone, pent-3-en-2-one. A key theoretical consideration is the choice of an oxidizing agent that is mild enough to avoid reacting with the carbon-carbon double bond. Strong oxidizing agents like acidic permanganate or dichromate can potentially cleave the alkene.[7] Pyridinium chlorochromate (PCC) or chromic anhydride in glacial acetic acid are suitable reagents for this selective transformation.[7][8]

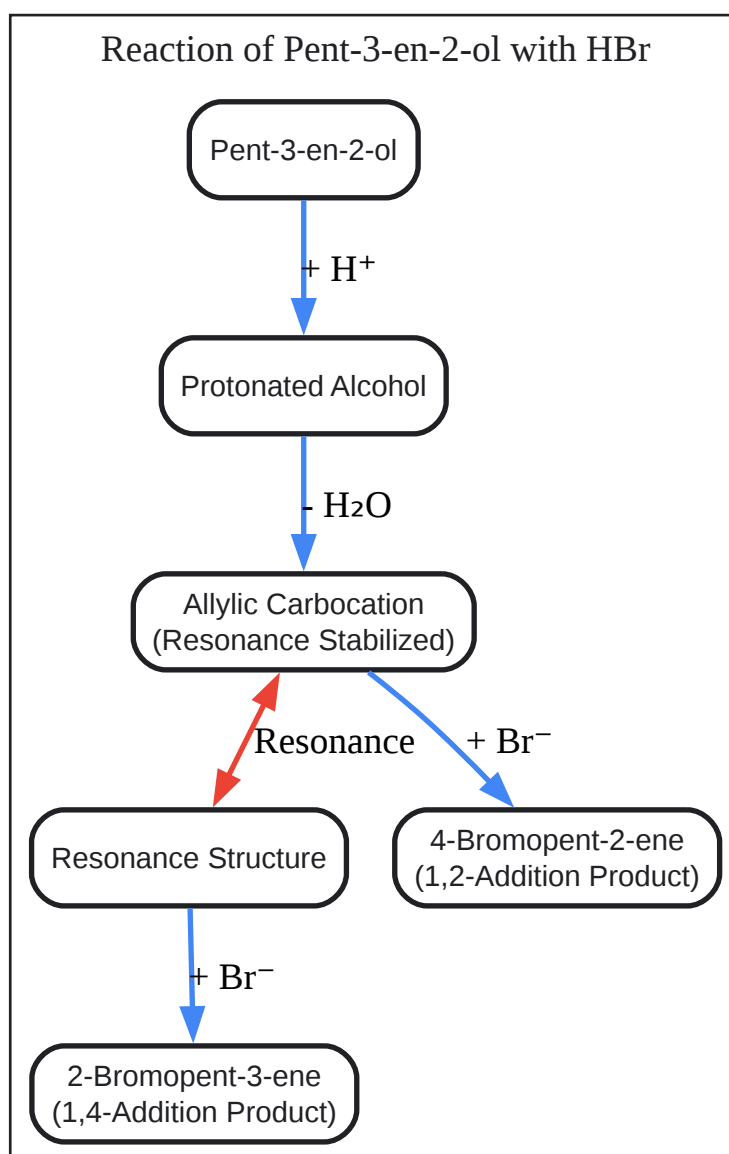


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**Figure 2:** Oxidation of pent-3-en-2-ol to pent-3-en-2-one.

## Reaction with Hydrogen Bromide (HBr)

The reaction of pent-3-en-2-ol with HBr is a classic example of electrophilic addition involving a resonance-stabilized allylic carbocation. The initial protonation of the hydroxyl group forms a good leaving group (water), which departs to generate a secondary allylic carbocation. This carbocation has two resonance structures, with the positive charge delocalized over carbons 2 and 4. The bromide nucleophile ( $\text{Br}^-$ ) can then attack either of these electrophilic sites, leading to a mixture of 1,2-addition and 1,4-addition products.[9][10][11]



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**Figure 3:** Mechanism of HBr addition to pent-3-en-2-ol.

## Experimental Protocols

### Synthesis of Pent-3-en-2-ol via Grignard Reaction

This protocol describes a common method for synthesizing secondary allylic alcohols.

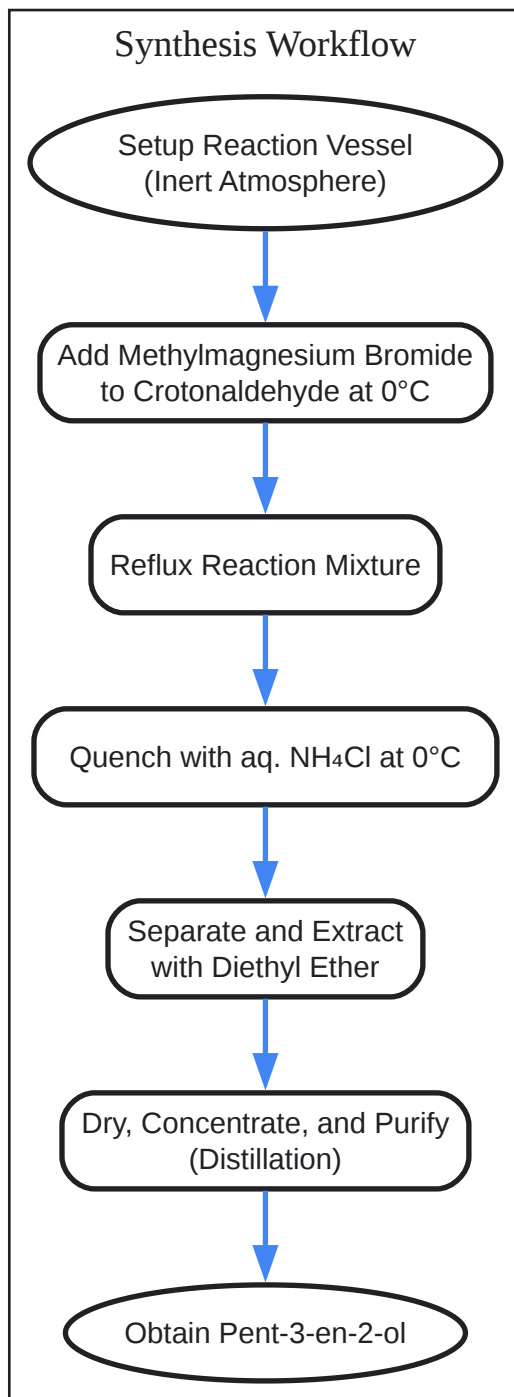
Reactants:

- trans-Crotonaldehyde
- Methylmagnesium bromide (Grignard reagent) in diethyl ether
- Ammonium chloride (aqueous solution)
- Diethyl ether (anhydrous)

Methodology:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of trans-crotonaldehyde in anhydrous diethyl ether.
- **Grignard Addition:** The flask is cooled in an ice bath. Methylmagnesium bromide solution is added dropwise from the dropping funnel with constant stirring under an inert nitrogen atmosphere.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.
- **Quenching:** The reaction is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide intermediate and neutralizes any excess Grignard reagent.
- **Extraction and Purification:** The organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried

over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation.



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